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molecular formula C13H18N2O B8402018 N-(4-Piperidinylmethyl)benzamide

N-(4-Piperidinylmethyl)benzamide

Cat. No. B8402018
M. Wt: 218.29 g/mol
InChI Key: VVMPCSWCESXZRY-UHFFFAOYSA-N
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Patent
US04310532

Procedure details

N-(4-Piperidinylmethyl)benzamide was synthesized by the dropwise addition of 0.12 mole benzoyl chloride to a mixture composed of 0.12 mole 4-pyridylmethylamine and 0.122 mole triethylamine in 75 ml. dry chloroform with constant stirring over a period of 30 minutes. The contents of the reaction vessel were maintained at 10°-15° C. throughout the addition of the benzoyl chloride and for a period of thirty minutes thereafter. Triethylamine hydrochloride, which formed during the course of the reaction, was removed by filtration and the remaining filtrate evacuated in vacuo to yield the crude N-(4-pyridylmethyl)benzamide intermediate. The crude product was recrystallized from aqueous alcohol to give pure product, melting point 176.7° C., 80.5% yield.
Quantity
0.12 mol
Type
reactant
Reaction Step One
Quantity
0.12 mol
Type
reactant
Reaction Step Two
Quantity
0.122 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([Cl:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N:10]1[CH:15]=[CH:14][C:13]([CH2:16][NH2:17])=[CH:12][CH:11]=1.[CH2:18]([N:20]([CH2:23][CH3:24])[CH2:21][CH3:22])[CH3:19]>C(Cl)(Cl)Cl>[NH:10]1[CH2:15][CH2:14][CH:13]([CH2:16][NH:17][C:1](=[O:8])[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:12][CH2:11]1.[ClH:9].[CH2:18]([N:20]([CH2:23][CH3:24])[CH2:21][CH3:22])[CH3:19] |f:5.6|

Inputs

Step One
Name
Quantity
0.12 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Two
Name
Quantity
0.12 mol
Type
reactant
Smiles
N1=CC=C(C=C1)CN
Step Three
Name
Quantity
0.122 mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)CNC(C1=CC=CC=C1)=O
Name
Type
product
Smiles
Cl.C(C)N(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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